molecular formula C12H9BCl2O2 B13357228 (2,4'-Dichloro-[1,1'-biphenyl]-4-yl)boronic acid

(2,4'-Dichloro-[1,1'-biphenyl]-4-yl)boronic acid

Cat. No.: B13357228
M. Wt: 266.9 g/mol
InChI Key: ZVMGGQKDTZVGMR-UHFFFAOYSA-N
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Description

(2,4'-Dichloro-[1,1'-biphenyl]-4-yl)boronic acid is a boronic acid derivative of biphenyl with chlorine substituents at the 2-position of one phenyl ring and the 4'-position of the adjacent ring.

Properties

Molecular Formula

C12H9BCl2O2

Molecular Weight

266.9 g/mol

IUPAC Name

[3-chloro-4-(4-chlorophenyl)phenyl]boronic acid

InChI

InChI=1S/C12H9BCl2O2/c14-10-4-1-8(2-5-10)11-6-3-9(13(16)17)7-12(11)15/h1-7,16-17H

InChI Key

ZVMGGQKDTZVGMR-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C(C=C1)C2=CC=C(C=C2)Cl)Cl)(O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4’-Dichloro-[1,1’-biphenyl]-4-yl)boronic acid typically involves the Miyaura borylation reaction. This process includes the reaction of an aryl halide with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yields .

Industrial Production Methods

Industrial production of (2,4’-Dichloro-[1,1’-biphenyl]-4-yl)boronic acid follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions allows for the efficient and scalable production of this compound .

Chemical Reactions Analysis

Types of Reactions

(2,4’-Dichloro-[1,1’-biphenyl]-4-yl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products Formed

Mechanism of Action

The mechanism of action of (2,4’-Dichloro-[1,1’-biphenyl]-4-yl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, facilitating the formation of covalent bonds. This reactivity is exploited in various applications, including the development of inhibitors for specific enzymes and the creation of functional materials .

Comparison with Similar Compounds

Substitution Patterns and Physicochemical Properties

The electronic and steric profiles of biphenyl boronic acids are heavily influenced by substituent type and position. Key analogs and their properties are summarized below:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
(4'-Chloro-[1,1'-biphenyl]-4-yl)boronic acid Cl at 4' C₁₂H₁₀BClO₂ 232.47 Used in Suzuki couplings; moderate steric hindrance
(2'-Fluoro-[1,1'-biphenyl]-4-yl)boronic acid F at 2' C₁₂H₁₀BFO₂ 216.02 Enhanced electronic effects for drug synthesis
(4'-Cyano-[1,1'-biphenyl]-4-yl)boronic acid CN at 4' C₁₃H₁₀BNO₂ 223.04 High reactivity in forming kinase inhibitors
2,4-Dichlorophenylboronic acid Cl at 2,4 (single phenyl) C₆H₅BCl₂O₂ 190.82 Model for electronic effects; lower solubility
Target Compound Cl at 2 and 4' C₁₂H₉BCl₂O₂ 266.92 (calculated) Predicted higher steric hindrance and lower solubility

Key Observations:

  • Steric Hindrance: Ortho-substituents (e.g., Cl at 2-position) may reduce coupling efficiency due to steric clashes, as seen in lower yields for trifluoromethyl-substituted analogs (36% yield in ) .
  • Solubility: Dichloro-substituted biphenyl boronic acids likely exhibit lower solubility compared to mono-substituted or fluorinated analogs, complicating purification .

Biological Activity

(2,4'-Dichloro-[1,1'-biphenyl]-4-yl)boronic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Antimicrobial Activity

Research indicates that (2,4'-Dichloro-[1,1'-biphenyl]-4-yl)boronic acid exhibits notable antimicrobial properties. In a study evaluating various derivatives, this compound demonstrated moderate activity against several microbial strains. The synthesis of thiazolidine derivatives incorporating this boronic acid resulted in compounds that showed efficacy against both gram-positive and gram-negative bacteria .

Anticancer Activity

The compound has been evaluated for its anticancer potential. Studies have shown that it can inhibit cell proliferation in various cancer cell lines by inducing cell cycle arrest at the G2/M phase. This mechanism is attributed to its ability to interfere with tubulin polymerization, which is crucial for mitosis . For example, a related boronic acid derivative exhibited an IC50 value of 6.74 nM against U266 cells, indicating strong antiproliferative effects .

Anti-inflammatory Effects

(2,4'-Dichloro-[1,1'-biphenyl]-4-yl)boronic acid has also been investigated for its anti-inflammatory properties. It has been shown to inhibit the induction of inducible nitric oxide synthase (iNOS), which plays a critical role in inflammatory responses. Higher concentrations of the compound enhanced its anti-inflammatory activity without increasing toxicity to cells .

Antiviral Activity

In addition to antibacterial and anticancer activities, this compound has shown antiviral effects, particularly against HIV. It acts as a competitive inhibitor of HIV-1 protease with a significantly higher affinity compared to existing treatments like darunavir. The binding studies reveal that the boronic acid moiety contributes to its enhanced affinity and efficacy .

The biological activity of (2,4'-Dichloro-[1,1'-biphenyl]-4-yl)boronic acid can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound inhibits key enzymes involved in microbial resistance and cancer cell proliferation.
  • Cell Cycle Interference : By disrupting tubulin dynamics, it prevents proper mitotic progression in cancer cells.
  • Reactive Oxygen Species Modulation : Its antioxidant properties help mitigate oxidative stress in inflammatory conditions.

Study on Antimicrobial Efficacy

A recent study synthesized various thiazolidine derivatives containing (2,4'-Dichloro-[1,1'-biphenyl]-4-yl)boronic acid and tested their antimicrobial activity. The results indicated that these compounds had varying degrees of effectiveness against E. coli and S. aureus, with some derivatives showing significant inhibition zones compared to controls .

Evaluation of Anticancer Effects

In vitro studies on U266 cells treated with (2,4'-Dichloro-[1,1'-biphenyl]-4-yl)boronic acid demonstrated a dose-dependent decrease in cell viability. Flow cytometry analyses confirmed that the compound induced G2/M phase arrest, leading to apoptosis in a subset of cells .

Data Summary

Biological ActivityIC50 ValueMechanism
AntimicrobialModerateEnzyme inhibition
Anticancer6.74 nMCell cycle arrest
Anti-inflammatoryN/AiNOS inhibition
AntiviralKi = 0.5 pMProtease inhibition

Q & A

Q. How do researchers design experiments to study hydrolysis stability of dichloro-substituted boronic acids?

  • Methodological Answer:
  • Kinetic Studies : Monitor pH-dependent hydrolysis via ¹¹B NMR or UV-Vis spectroscopy .
  • Competitive Binding Assays : Compare stability with phenylboronic acid controls in buffer solutions .

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